molecular formula C19H20N4O4S B14099162 N-(4-methoxyphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide

N-(4-methoxyphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide

Cat. No.: B14099162
M. Wt: 400.5 g/mol
InChI Key: IKOWIBQAOAICMT-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide is a pyrazole-sulfonamide derivative designed with a dual-tail strategy to optimize anticancer activity. Its structure features a pyrazole core substituted at the 3-position with a methyl group, a 4-methoxyphenyl carboxamide moiety at the 4-position, and a 4-methylphenyl sulfamoyl group at the 5-position. This compound is hypothesized to act as an apoptosis inducer in colon cancer, leveraging the sulfonamide group’s role in enzyme inhibition (e.g., carbonic anhydrase) and the pyrazole scaffold’s versatility in binding cellular targets .

Properties

Molecular Formula

C19H20N4O4S

Molecular Weight

400.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-5-methyl-3-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C19H20N4O4S/c1-12-4-6-15(7-5-12)23-28(25,26)19-17(13(2)21-22-19)18(24)20-14-8-10-16(27-3)11-9-14/h4-11,23H,1-3H3,(H,20,24)(H,21,22)

InChI Key

IKOWIBQAOAICMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NC3=CC=C(C=C3)OC)C

Origin of Product

United States

Preparation Methods

Pyrazole Core Synthesis

The pyrazole ring is typically synthesized via cyclocondensation of a 1,3-diketone with hydrazine or its derivatives. For this compound, the following steps are employed:

Step 1: Formation of 3-Methyl-1H-Pyrazole-4-Carboxylic Acid
Ethyl 3-oxobutanoate (1.0 equiv) reacts with hydrazine hydrate (1.2 equiv) in ethanol under reflux (78°C, 6–8 hours) to yield ethyl 3-methyl-1H-pyrazole-4-carboxylate. Acidic hydrolysis (6 M HCl, 100°C, 4 hours) converts the ester to 3-methyl-1H-pyrazole-4-carboxylic acid.

Key Considerations :

  • Regioselectivity is ensured by the electron-withdrawing effect of the ester group, directing hydrazine attack to the α-position.
  • Yield: 75–85% after recrystallization (ethanol/water).

Sulfamoyl Group Introduction

Step 2: Sulfonation at Position 5
The pyrazole intermediate undergoes sulfonation using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C (2 hours). This generates the sulfonyl chloride intermediate, which is subsequently reacted with 4-methylaniline (1.5 equiv) in aqueous sodium bicarbonate (pH 8–9, 25°C, 3 hours) to form 3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid.

Optimization Data :

Parameter Condition Yield (%) Source
Solvent Dichloromethane 68
Temperature 0–5°C 72
Base NaHCO₃ (aq.) 70

Carboxamide Formation

Step 3: Amidation of Carboxylic Acid
The carboxylic acid is activated using carbonyldiimidazole (CDI, 1.2 equiv) in tetrahydrofuran (THF, 25°C, 1 hour), followed by reaction with 4-methoxyaniline (1.1 equiv) at 60°C for 6 hours. This method avoids racemization and side reactions.

Alternative Method :

  • Acid Chloride Route : Treating the acid with thionyl chloride (SOCl₂, reflux, 2 hours) forms the acyl chloride, which reacts with 4-methoxyaniline in pyridine (0–5°C, 2 hours). Yield: 65–70%.

Comparative Data :

Activation Reagent Solvent Temperature Yield (%) Purity (%) Source
CDI THF 60°C 78 99
SOCl₂ Pyridine 0–5°C 70 97

Industrial-Scale Considerations

Large-scale production necessitates modifications for efficiency and cost-effectiveness:

  • Catalytic Sulfonation : Palladium-catalyzed sulfonation (e.g., Pd(OAc)₂, 0.5 mol%) reduces chlorosulfonic acid usage by 40% while maintaining 85% yield.
  • Continuous Flow Amidation : Microreactor systems enable rapid mixing and heat transfer, achieving 90% conversion in 30 minutes.

Challenges and Solutions

  • Regioselectivity in Cyclization :
    • Use of microwave irradiation (100 W, 120°C, 20 minutes) enhances regiocontrol, favoring the desired isomer (95:5 ratio).
  • Sulfonamide Hydrolysis :
    • Buffering the reaction at pH 8.5–9.0 minimizes hydrolysis of the sulfamoyl group during workup.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(4-methoxyphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to a broader class of pyrazole-sulfonamide derivatives. Key structural analogues include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Melting Point (°C) Key Biological Activity Reference ID
N-(4-Chlorophenyl)-5-[(4-methoxyphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide 4-Cl phenyl (carboxamide), 4-OMe phenyl (sulfamoyl) C₁₈H₁₆ClN₄O₄S 427.86 Not reported Anticancer (apoptosis induction)
3-Amino-1-(4-methoxyphenyl)-5-phenyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide 4-OMe phenyl (1-position), phenyl (5-position) C₂₄H₂₂N₅O₄S 500.53 222–224 Colon cancer apoptosis inducer
5-Amino-3-(4-methoxyphenylamino)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide 4-OMe phenylamino (3-position), 4-Me phenyl C₁₉H₂₀N₄O₂ 360.39 198–200 Antitumor (broad spectrum)
Target Compound 3-Me, 4-OMe phenyl (carboxamide), 4-Me phenyl (sulfamoyl) C₂₁H₂₁N₄O₄S 437.48 Not reported Hypothesized apoptosis inducer -

Key Observations :

  • Substituent Position : The 4-methoxyphenyl group in the carboxamide moiety (target compound) enhances solubility compared to chlorophenyl () but may reduce membrane permeability versus methyl groups .
  • Sulfamoyl Group : The 4-methylphenyl sulfamoyl tail (target) likely improves target selectivity over unsubstituted sulfamoyl derivatives, as seen in , where electron-withdrawing substituents (e.g., nitro in Compound 15) increased potency .
  • Methyl Group at 3-Position: The 3-methyl substitution (target) may sterically hinder interactions compared to amino-substituted analogues (e.g., Compound 10 in ), which showed higher activity in colon cancer models .

Yield Comparison :

  • Compounds with electron-donating groups (e.g., 4-methoxyphenyl in ) typically yield >80% due to stabilized intermediates .
  • Bulky substituents (e.g., 4-nitrophenyl in Compound 15, ) reduce yields to ~72% due to steric hindrance .
Spectroscopic and Physicochemical Properties
  • IR Spectroscopy : The target compound shows characteristic peaks at ~3320 cm⁻¹ (NH), 1690 cm⁻¹ (C=O), and 1315/1105 cm⁻¹ (SO₂), consistent with analogues in and .
  • ¹H-NMR : The 4-methoxyphenyl group exhibits a singlet at δ 3.80 ppm (OCH₃), while the 4-methylphenyl sulfamoyl group shows aromatic protons at δ 7.20–7.40 ppm, similar to Compound 14 in .
  • Melting Point : Expected to exceed 250°C based on analogues with similar substituents (e.g., Compound 14: 269–272°C, ) .

Biological Activity

N-(4-methoxyphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazole ring substituted with various functional groups:

  • Chemical Formula : C16_{16}H18_{18}N4_{4}O3_{3}S
  • Molecular Weight : 342.40 g/mol
  • IUPAC Name : this compound

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of pyrazole derivatives, including our compound of interest. Research indicates that several pyrazole carboxamides exhibit strong inhibitory effects against key cancer-related targets such as BRAF(V600E) and EGFR. For instance, compounds similar to this compound have shown promising results in inhibiting tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) production, which are critical mediators in cancer progression .

Anti-inflammatory Properties

The compound has also demonstrated significant anti-inflammatory activity. In vitro studies have reported that certain pyrazole derivatives can inhibit the production of pro-inflammatory cytokines. For example, compounds structurally related to this compound showed up to 85% inhibition of TNF-α at specific concentrations when compared to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

Antimicrobial assays have indicated that pyrazole derivatives possess notable antibacterial and antifungal activities. The compound's structural features contribute to its ability to disrupt bacterial cell membranes, leading to cell lysis. In tests against various bacterial strains, including E. coli and Staphylococcus aureus, compounds similar to this compound exhibited effective antimicrobial properties .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications in the substituents on the pyrazole ring and the carboxamide group can significantly influence the pharmacological profile of these compounds. For example, variations in the aryl groups attached to the sulfamoyl moiety can enhance or reduce activity against specific targets .

SubstituentEffect on Activity
4-Methoxy groupIncreases anti-inflammatory activity
Methyl groupEnhances antitumor potency
Sulfamoyl groupImproves antimicrobial efficacy

Case Studies

A series of case studies have been conducted to evaluate the efficacy of this compound:

  • Antitumor Efficacy : A study involving a mouse model of breast cancer demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups.
  • Inflammation Model : In an induced inflammation model, treatment with this compound led to decreased levels of inflammatory markers, suggesting its potential as an anti-inflammatory agent.
  • Antimicrobial Testing : Laboratory tests against various pathogens revealed that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield and purity of N-(4-methoxyphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide?

  • Methodological Answer : A multi-step synthesis approach is typically employed, starting with condensation reactions of pyrazole precursors followed by sulfamoylation. Key steps include:

  • Step 1 : Condensation of 5-phenyl-1-pentanol derivatives with appropriate aryl halides to form the pyrazole core .
  • Step 2 : Sulfamoylation using 4-methylbenzenesulfonamide under controlled pH (7–8) to introduce the sulfamoyl group .
  • Purification : Recrystallization from ethanol or methanol improves purity, while column chromatography (silica gel, ethyl acetate/hexane) resolves intermediate byproducts. Yield optimization requires stoichiometric control of reagents and reaction temperature monitoring (60–80°C) .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (DMSO-d6d_6 or CDCl3_3) confirm substituent positions, particularly the methoxyphenyl and sulfamoyl groups. Aromatic protons appear as doublets (δ 6.8–7.5 ppm), while sulfonamide protons resonate near δ 10.2 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns.
  • IR Spectroscopy : Stretching vibrations for sulfonamide (1320–1160 cm1^{-1}) and carbonyl (1660–1680 cm1^{-1}) groups are diagnostic .

Q. How can solubility challenges be addressed during in vitro assays?

  • Methodological Answer :

  • Co-solvents : Use DMSO (≤1% v/v) for initial stock solutions.
  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or amino) at non-critical positions (e.g., pyrazole N-substituents) without disrupting the sulfamoyl pharmacophore .
  • Micellar Systems : Incorporate surfactants like Tween-80 or cyclodextrins for aqueous dispersion .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software elucidate the compound’s 3D structure and intermolecular interactions?

  • Methodological Answer :

  • Crystallization : Slow evaporation from a DMF/water mixture yields single crystals suitable for diffraction .
  • Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.
  • Refinement : SHELXL (via SHELXTL) refines the structure, with hydrogen bonding (e.g., N–H···O between sulfamoyl and methoxyphenyl groups) and π-π stacking (3.8–4.2 Å) analyzed using Olex2 .

Q. What computational approaches are effective for predicting biological targets via molecular docking?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase isoforms CAH1, CAH2) .
  • Docking Software : Use AutoDock Vina or Schrödinger Glide. Prepare the ligand (compound) with Open Babel (pH-adjusted protonation states) and the receptor (e.g., CAH2 PDB: 1CNW) with PyMOL.
  • Validation : Compare docking scores (ΔG) with known inhibitors (e.g., acetazolamide) and validate via molecular dynamics simulations (NAMD/GROMACS) .

Q. How do structural modifications (e.g., substituents on phenyl rings) influence bioactivity and resolve contradictory data across studies?

  • Methodological Answer :

  • SAR Analysis : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., Cl, CF3_3) to enhance enzyme inhibition (e.g., IC50_{50} reduction for CAH9 from 120 nM to 45 nM) .
  • Data Reconciliation : Cross-validate bioassays (e.g., enzyme inhibition vs. cell viability) using standardized protocols. For example, discrepancies in IC50_{50} values may arise from assay conditions (pH, temperature) or impurity levels .

Q. What strategies mitigate off-target effects while maintaining potency in pharmacological studies?

  • Methodological Answer :

  • Selective Functionalization : Introduce substituents that sterically hinder non-target interactions (e.g., bulky groups at the pyrazole 3-position) .
  • Isoform-Specific Assays : Test against related isoforms (e.g., CAH1 vs. CAH9) to identify selective modifications .

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